
Cytidine 5'-triphosphate trisodium salt
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Overview
Description
Cytidine 5'-triphosphate trisodium salt (CTP trisodium salt, CAS 123334-07-6) is a nucleotide derivative critical for RNA biosynthesis and cellular energy metabolism. Its molecular formula is C₉H₁₉N₃Na₃O₁₅P₃ (molecular weight: 525.17 g/mol) . Structurally, it comprises a cytosine base, ribose sugar, and three phosphate groups, with three sodium counterions stabilizing the molecule. The compound typically appears as a white to off-white crystalline powder and is highly soluble in aqueous solutions .
CTP trisodium salt is widely used in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate trisodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cytidine 5’-triphosphate trisodium salt often involves enzymatic synthesis. Enzymes such as nucleoside diphosphate kinase can catalyze the transfer of phosphate groups to cytidine diphosphate, forming cytidine 5’-triphosphate. This method is preferred for large-scale production due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Phosphorylation: It can donate phosphate groups to other molecules, a critical step in many biochemical pathways.
Hydrolysis: The compound can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Condensation: It reacts with phosphocholine to form CDP-choline, an essential intermediate in phospholipid biosynthesis.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents like phosphorus oxychloride or pyrophosphate.
Hydrolysis: Typically occurs in the presence of water and enzymes such as nucleotidases.
Condensation: Involves enzymes like CTP:phosphocholine cytidylyltransferase and occurs in aqueous conditions.
Major Products
CDP-choline: Formed during the synthesis of phosphatidylcholine.
Cytidine diphosphate: A product of hydrolysis reactions.
Scientific Research Applications
RNA Synthesis
CTP is fundamental in the transcription process where it acts as a substrate for RNA polymerases. Research indicates that CTP is essential for the incorporation of cytidine into RNA chains, influencing gene expression and regulation .
Cellular Signaling
CTP functions as an agonist for P2X purinergic receptors, which are integral to cellular signaling pathways. Activation of these receptors by CTP can affect various physiological responses, including inflammation and neurotransmission .
Metabolic Pathways
CTP is involved in nucleotide metabolism and energy transfer processes. It contributes to the synthesis of phospholipids and plays a role in maintaining cellular energy homeostasis by participating in ATP regeneration .
Pharmaceutical Development
CTP enhances the efficacy of antiviral and anticancer drugs. Its role in drug formulations has been studied extensively, particularly in improving the bioavailability and effectiveness of therapeutic agents .
Genetic Engineering
In genetic engineering, CTP is utilized for synthesizing RNA molecules for therapeutic applications, including mRNA vaccines. Its importance in biotechnology is underscored by its use in various experimental setups involving RNA manipulation .
Case Studies and Research Findings
The following table summarizes key studies that highlight the applications of Cytidine 5'-triphosphate:
Industry Applications
Cytidine 5'-triphosphate trisodium salt is also used across various industries:
- Biotechnology : Acts as a molecular tool for biochemical applications.
- Food Industry : Used as an organic intermediate and flavoring agent.
- Pharmaceuticals : Serves as an important component in drug formulations.
Mechanism of Action
Cytidine 5’-triphosphate trisodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerases during transcription . Additionally, it acts as a coenzyme in the synthesis of glycerophospholipids and the glycosylation of proteins . The compound also interacts with various enzymes, such as aspartate carbamoyltransferase, to regulate pyrimidine biosynthesis .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Key Properties of CTP Trisodium Salt and Analogous Nucleotides
Key Observations :
Sodium Counterions : CTP trisodium salt has three sodium ions, enhancing solubility compared to disodium forms (e.g., CTP disodium salt, ATP disodium salt). This property is critical in high-ionic-strength buffers .
Base Specificity : CTP contains cytosine, distinguishing it from ATP (adenine), UTP (uracil), and GTP (guanine). This dictates its role in RNA sequences and enzyme specificity .
Phosphate Group Stability : The triphosphate group in CTP is less stable than ATP under physiological pH, requiring storage at -20°C to prevent hydrolysis .
Key Findings :
- CTP in Cancer: CTP synthetase activity is 5–10× higher in rapidly growing hepatomas compared to normal liver tissue, making CTP a biomarker for tumor proliferation .
- ATP vs. CTP Stability : ATP’s adenine base confers greater stability in enzymatic reactions, whereas CTP’s cytosine is prone to deamination under oxidative stress .
Research Advancements and Challenges
- Synthesis Optimization : Recent methods for CTP analogs (e.g., 4′-thioCTP) achieve 75% yield via bis(tri-n-butylammonium)pyrophosphate intermediates .
- Challenges : Batch-to-batch variability in sodium content (e.g., 2 vs. 3 sodium ions) can alter reaction kinetics, necessitating strict QC protocols .
Biological Activity
Cytidine 5'-triphosphate (CTP) is a pyrimidine nucleoside triphosphate that plays a crucial role in various biological processes, including RNA synthesis and lipid metabolism. This article provides a comprehensive overview of the biological activity of CTP, highlighting its mechanisms, applications, and relevant research findings.
Overview of CTP
CTP is involved in several key biochemical pathways:
- RNA Synthesis : CTP is a substrate for RNA polymerases during the transcription process, contributing to the synthesis of RNA from DNA templates .
- Phosphatidylcholine Formation : CTP participates in the synthesis of phosphatidylcholine, a major component of cell membranes. It reacts with phosphocholine to produce CDP-choline, which is essential for membrane integrity and cell signaling .
- Sialylation : CTP is involved in the formation of CMP-N-acylneuraminic acid, an important intermediate for glycoprotein and glycolipid sialylation .
CTP exerts its biological effects through various mechanisms:
- Substrate for Enzymatic Reactions : CTP serves as a substrate for cytidylyltransferases, which catalyze the transfer of the cytidine moiety to other molecules, facilitating the formation of complex biomolecules .
- Regulation of Cellular Processes : By participating in lipid metabolism and RNA synthesis, CTP influences cell proliferation and differentiation. Its role in phosphatidylcholine synthesis is particularly significant in cancer biology, where altered lipid metabolism is often observed .
Antiviral Activity
Recent studies have explored the antiviral potential of nucleoside triphosphates, including CTP derivatives. For instance:
- Prodrug Development : A study developed a prodrug (HLB-0532247) that enhances intracellular levels of ddhCTP (a derivative of cytidine), demonstrating potent antiviral effects against Zika and West Nile viruses. This approach highlights how manipulating CTP-related pathways can lead to effective antiviral strategies .
Clinical Applications
CTP has been investigated for its therapeutic potential in various medical conditions:
- Neuralgia Treatment : A randomized controlled trial assessed the efficacy of a combination therapy involving uridine, cytidine, and vitamin B12 in treating neuralgias caused by nerve compression. The results indicated significant pain reduction and improved functionality in patients receiving the nucleotide combination compared to those treated with vitamin B12 alone .
Data Table: Summary of Biological Activities
Case Studies
- Antiviral Efficacy Study :
- Neuralgia Treatment Study :
Q & A
Basic Research Questions
Q. What is the enzymatic role of Cytidine 5'-triphosphate trisodium salt (CTP) in nucleic acid synthesis?
CTP serves as a substrate for RNA polymerases during RNA synthesis and for DNA polymerases in reverse transcription or DNA repair mechanisms. Its incorporation into nucleic acids is template-directed, pairing with guanine residues via Watson-Crick base pairing . Methodologically, researchers should verify enzyme-specific activity using kinetic assays (e.g., Michaelis-Menten parameters) to avoid non-specific incorporation .
Q. How does CTP trisodium salt differ structurally and functionally from deoxycytidine triphosphate (dCTP)?
CTP contains a ribose sugar with a 2'-hydroxyl group, whereas dCTP has a 2'-deoxyribose. This structural difference makes CTP specific to RNA synthesis and dCTP to DNA synthesis. Researchers must use nucleases (e.g., RNase A) to confirm RNA integrity in CTP-dependent assays .
Q. What are the recommended storage conditions to prevent CTP trisodium salt degradation?
CTP trisodium salt is hygroscopic and prone to hydrolysis. Store at −20°C in anhydrous conditions, preferably under inert gas (e.g., argon). Periodic purity checks via HPLC or mass spectrometry are advised to detect degradation products like CDP or CMP .
Q. How can researchers confirm the purity of commercial CTP trisodium salt batches?
Use analytical methods such as:
- HPLC with UV detection (λ = 270 nm for cytidine derivatives).
- Enzymatic assays with purified RNA polymerase to measure incorporation efficiency.
- Phosphate release assays to detect hydrolyzed contaminants .
Advanced Research Questions
Q. How can contradictory data on CTP’s inhibition of DNA polymerases be resolved?
Some studies report CTP as a competitive inhibitor of DNA polymerases at high concentrations (>5 mM). To address contradictions:
- Optimize concentration ranges (typically 0.1–2 mM for incorporation assays).
- Use pre-steady-state kinetic analysis to distinguish between substrate competition and allosteric effects.
- Validate with mutant polymerases lacking proofreading activity to isolate inhibition mechanisms .
Q. What experimental strategies mitigate ribonuclease interference in CTP-dependent RNA synthesis assays?
- Add ribonuclease inhibitors (e.g., murine RNase inhibitor) to reaction buffers.
- Use tetrahydrogen-modified CTP analogs (where available) for enhanced nuclease resistance.
- Perform gel electrophoresis (denaturing PAGE) post-synthesis to confirm RNA product integrity .
Q. How does the trisodium salt formulation impact CTP’s solubility and ionic strength in buffer systems?
The trisodium salt increases solubility in aqueous solutions (up to 75 mM) but contributes to high ionic strength, which may inhibit enzymes like Taq polymerase. Mitigation strategies include:
- Dialysis or desalting columns to adjust buffer ionic strength.
- Comparative assays with disodium or lithium salts to optimize activity .
Q. What are the challenges in using CTP trisodium salt for crystallographic studies of RNA-protein complexes?
- Crystallization interference : Excess sodium ions may disrupt lattice formation. Use dialysis to equilibrate CTP concentrations.
- Radiation sensitivity : CTP’s phosphate groups are sensitive to X-rays. Collect diffraction data at cryogenic temperatures (100 K) with minimal exposure .
Q. How can researchers reconcile discrepancies in reported enzymatic conversion rates of CTP to CDP?
Discrepancies may arise from phosphatase contamination or variable assay conditions (pH, temperature). Standardize protocols by:
- Pre-treating CTP stocks with phosphatase inhibitors (e.g., sodium orthovanadate).
- Using real-time NMR to monitor phosphate release kinetics under controlled conditions .
Q. Methodological Best Practices
Q. What controls are essential for CTP-dependent metabolic flux analysis in nucleotide metabolism studies?
- Negative controls : Use CTP-depleted media or siRNA knockdown of CTP synthase.
- Isotopic tracing : Employ 13C-labeled CTP to track incorporation into RNA/DNA.
- LC-MS/MS validation to quantify metabolic intermediates (e.g., CMP, CDP) .
Q. How to design experiments investigating CTP’s role in lipid biosynthesis (e.g., phosphatidylcholine synthesis)?
- Radiolabeled CTP : Use 3H-CTP to trace choline-phosphate cytidylyltransferase activity.
- Lipid extraction and TLC : Separate reaction products and quantify via scintillation counting.
- Knockout models : Use CTP synthase-deficient cell lines to validate pathway specificity .
Q. Safety and Compliance
Q. What are the critical hazards associated with handling CTP trisodium salt?
Properties
Molecular Formula |
C9H13N3Na3O14P3 |
---|---|
Molecular Weight |
549.10 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
HZQKYJNQQBPWQM-LLWADOMFSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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